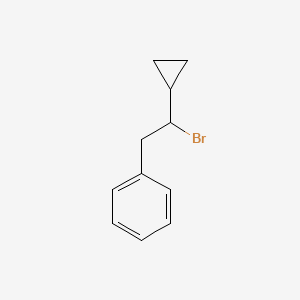

(2-Bromo-2-cyclopropylethyl)benzene

Description

BenchChem offers high-quality (2-Bromo-2-cyclopropylethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-2-cyclopropylethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C11H13Br |

|---|---|

Poids moléculaire |

225.12 g/mol |

Nom IUPAC |

(2-bromo-2-cyclopropylethyl)benzene |

InChI |

InChI=1S/C11H13Br/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

Clé InChI |

DHRRTHYCXAMGAR-UHFFFAOYSA-N |

SMILES canonique |

C1CC1C(CC2=CC=CC=C2)Br |

Origine du produit |

United States |

Synthesis Pathway of (2-Bromo-2-cyclopropylethyl)benzene: A Technical Guide

Executive Summary

(2-Bromo-2-cyclopropylethyl)benzene is a highly valuable synthetic intermediate in medicinal chemistry and agrochemical development. The incorporation of a cyclopropane ring often serves as a metabolically stable bioisostere for alkyl groups, while the adjacent secondary bromide provides a versatile handle for cross-coupling, nucleophilic substitution, or radical chemistry.

Synthesizing this molecule requires mechanistic precision. The target features a bromide adjacent to a highly strained cyclopropane ring—a classic cyclopropylcarbinyl system . If the synthetic pathway is not carefully designed, intermediate carbocations will undergo rapid cyclopropylcarbinyl rearrangement, driven by the relief of ring strain, leading to undesired ring-opened homoallylic halides[1][2].

This technical guide details a robust, self-validating two-step synthetic pathway designed to bypass these thermodynamic traps.

Retrosynthetic Analysis

The retrosynthetic disconnection of (2-Bromo-2-cyclopropylethyl)benzene leads directly to the secondary alcohol, 1-cyclopropyl-2-phenylethanol . This intermediate can be reliably assembled via the nucleophilic addition of a benzyl Grignard reagent to a cyclopropyl carbonyl electrophile[3].

Retrosynthetic disconnection of (2-Bromo-2-cyclopropylethyl)benzene.

Step 1: Nucleophilic Addition (Grignard Reaction)

Mechanistic Rationale

The carbon-carbon bond formation is achieved via the addition of benzylmagnesium chloride to cyclopropanecarboxaldehyde. Benzyl Grignard reagents are notoriously prone to Wurtz-type homocoupling (forming 1,2-diphenylethane) during preparation; thus, utilizing commercially available, titrated benzylmagnesium chloride in anhydrous tetrahydrofuran (THF) is recommended to ensure stoichiometric precision. The reaction is strictly maintained at 0 °C to suppress the enolization of the aldehyde, ensuring high nucleophilic addition efficiency.

Experimental Protocol

-

Preparation : Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Reagent Loading : Charge the flask with cyclopropanecarboxaldehyde (1.0 equiv, 50 mmol) and anhydrous THF (50 mL). Cool the solution to 0 °C using an ice-water bath.

-

Grignard Addition : Transfer benzylmagnesium chloride (1.2 equiv, 2.0 M in THF) to the addition funnel. Add dropwise over 30 minutes to maintain the internal temperature below 5 °C.

-

Reaction Maturation : Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the aldehyde is completely consumed.

-

Quenching & Workup : Cool the mixture back to 0 °C. Carefully quench with saturated aqueous NH₄Cl (50 mL) to protonate the alkoxide and destroy excess Grignard reagent. Extract the aqueous layer with diethyl ether (3 × 50 mL).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield 1-cyclopropyl-2-phenylethanol as a colorless oil.

Step 2: Halogenation via the Appel Reaction

The Cyclopropylcarbinyl Pitfall (Expert Insight)

Converting the secondary alcohol to a bromide is the most critical juncture of this synthesis. Standard bromination reagents like aqueous HBr or phosphorus tribromide (PBr₃) proceed via pathways that generate significant carbocationic character at the carbinyl carbon[4].

The cyclopropylcarbinyl cation is exceptionally stable due to the delocalization of the cyclopropane "banana bonds" into the adjacent empty p-orbital[2]. However, this stabilization facilitates a rapid rearrangement—driven by the relief of the ~27.5 kcal/mol cyclopropane ring strain—resulting in a ring-opened homoallylic cation. This cation is subsequently trapped by bromide to form the undesired byproduct, 1-bromo-5-phenylpent-3-ene[1][5].

To bypass this thermodynamic trap, the Appel reaction (CBr₄, PPh₃) is strictly required[6]. The Appel reaction operates under mild, neutral conditions. Triphenylphosphine reacts with carbon tetrabromide to form a phosphonium ion pair, which activates the alcohol as an alkoxyphosphonium intermediate. Bromide then attacks via a concerted Sₙ2 mechanism. Because no free carbocation is generated, the cyclopropane ring remains intact[6][7].

Mechanistic divergence in the bromination of 1-cyclopropyl-2-phenylethanol.

Experimental Protocol

-

Preparation : In a flame-dried 250 mL round-bottom flask, dissolve 1-cyclopropyl-2-phenylethanol (1.0 equiv, 30 mmol) and carbon tetrabromide (CBr₄, 1.2 equiv, 36 mmol) in anhydrous dichloromethane (DCM, 75 mL).

-

Cooling : Cool the reaction mixture to 0 °C under a nitrogen atmosphere.

-

Phosphine Addition : Add triphenylphosphine (PPh₃, 1.25 equiv, 37.5 mmol) portion-wise over 15 minutes. The solution will turn pale yellow as the active phosphonium species forms.

-

Reaction Maturation : Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Stir for an additional 2 hours.

-

Workup & Precipitation : Concentrate the reaction mixture in vacuo to approximately 20 mL. Pour the concentrated solution into vigorously stirring cold hexanes (150 mL). This forces the triphenylphosphine oxide (TPPO) byproduct to precipitate out of solution.

-

Filtration & Purification : Filter the suspension through a pad of Celite to remove the TPPO. Concentrate the filtrate and purify via short-path silica gel chromatography (100% Hexanes) to isolate pure (2-bromo-2-cyclopropylethyl)benzene.

Data Presentation: Halogenation Condition Optimization

The table below summarizes the quantitative impact of selecting the correct bromination methodology, highlighting the critical nature of the Appel conditions for cyclopropylcarbinyl systems.

| Bromination Reagent | Conditions | Target Bromide Yield (%) | Ring-Opened Byproduct (%) | Dominant Mechanistic Pathway |

| CBr₄, PPh₃ (Appel) | DCM, 0 °C to RT, 3h | 88% | < 2% | Concerted Sₙ2 |

| PBr₃ | Et₂O, -10 °C to RT, 4h | 35% | 55% | Mixed Sₙ2 / Sₙ1 |

| Aqueous HBr (48%) | Reflux, 12h | 0% | > 90% | Sₙ1 (Carbocationic) |

Table 1: Comparative yields of target vs. ring-opened byproducts across different bromination conditions.

References

-

[1] Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems - UCL Discovery - University College London[Link]

-

[5] Thiourea-Mediated Halogenation of Alcohols - The Journal of Organic Chemistry (ACS Publications)[Link]

-

[7] Cobalt-Catalyzed Photoelectrochemical Dehydration of Primary Alcohols - Journal of the American Chemical Society (ACS Publications)[Link]

-

[6] Synthesis of Stereodefined Polysubstituted Bicyclo[1.1.0]butanes - Journal of the American Chemical Society (ACS Publications)[Link]

-

[4] Rearrangements in Alkene Addition Reactions - Master Organic Chemistry [Link]

Sources

1H NMR spectrum of (2-Bromo-2-cyclopropylethyl)benzene

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of (2-Bromo-2-cyclopropylethyl)benzene

Abstract

This technical guide offers a comprehensive, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Bromo-2-cyclopropylethyl)benzene. As no experimental spectrum for this specific molecule is readily available in the public domain, this document leverages fundamental NMR principles and spectral data from analogous structures to forecast its chemical shifts, coupling constants, and signal multiplicities. The guide is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the key spectral features, including the significant impact of the chiral center on the benzylic protons, leading to diastereotopicity, and the characteristic resonances of the cyclopropyl moiety. A detailed, field-proven experimental protocol for acquiring high-quality ¹H NMR data for similar small molecules is provided, alongside a workflow diagram to illustrate the process from sample preparation to structural elucidation.

The Role of ¹H NMR in Modern Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive tool in organic chemistry for determining molecular structure. By probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H), it provides a detailed map of the electronic environment and connectivity within a molecule. The key parameters derived from a ¹H NMR spectrum are:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is highly sensitive to its local electronic environment. Electronegative atoms and aromatic rings, for instance, cause "deshielding" and shift signals to a higher frequency (downfield).[1]

-

Integration: The area under each signal is directly proportional to the number of protons it represents, providing a quantitative count of each type of hydrogen in the molecule.

-

Spin-Spin Coupling (J): This interaction between non-equivalent neighboring protons causes signals to split into multiple peaks (multiplets). The magnitude of the splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the dihedral angle and number of bonds separating the coupled protons.[2]

The molecule (2-Bromo-2-cyclopropylethyl)benzene contains several distinct structural features—a phenyl group, a chiral center, a bromine substituent, and a cyclopropyl ring—making its ¹H NMR spectrum a rich source of information and an excellent subject for in-depth analysis.

Structural Analysis and Predicted ¹H NMR Data

The structure of (2-Bromo-2-cyclopropylethyl)benzene possesses a stereocenter at the carbon atom bonded to both the bromine and the cyclopropyl group. This chirality is a critical factor influencing the appearance of the spectrum.

A detailed prediction of the ¹H NMR spectrum in a standard solvent like CDCl₃ is summarized below.

Table 1: Predicted ¹H NMR Spectral Data for (2-Bromo-2-cyclopropylethyl)benzene

| Proton Environment | Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Phenyl | H-a | 7.20 - 7.40 | 5H | Multiplet (m) | - |

| Benzylic Methylene | H-b, H-b' | ~3.0 - 3.5 | 2H | Doublet of Doublets (dd) each | ²J (geminal) ≈ 14-16; ³J (vicinal) ≈ 7-9 |

| Methine | H-c | ~4.1 - 4.4 | 1H | Multiplet (m) | ³J (vicinal) ≈ 7-9 |

| Cyclopropyl Methine | H-d | ~0.9 - 1.3 | 1H | Multiplet (m) | - |

| Cyclopropyl Methylene | H-e | ~0.4 - 0.9 | 4H | Multiplet (m) | - |

In-Depth Discussion of Key Spectral Features

The Phenyl Group (H-a)

The five protons on the monosubstituted benzene ring are expected to resonate in the aromatic region, typically between 7.20 and 7.40 ppm.[3][4] Due to small differences in their chemical environments (ortho, meta, para), their signals will overlap, resulting in a complex, unresolved multiplet.

Diastereotopic Benzylic Protons (H-b, H-b')

A key feature of this spectrum is the non-equivalence of the two benzylic protons (Ph-CH₂ -). The adjacent carbon atom is a chiral center, rendering the local environment of the two benzylic protons different. They are therefore classified as diastereotopic.[5][6][7]

-

Causality: Diastereotopic protons are chemically non-equivalent and, as a result, have different chemical shifts.[6][8] They will couple to each other (geminal coupling) and also to the adjacent methine proton (H-c, vicinal coupling).

-

Expected Pattern: Instead of a simple triplet, this will result in a more complex pattern, typically two separate signals, each appearing as a doublet of doublets (dd). This is often referred to as an ABX system, where H-b and H-b' are A and B, and H-c is X. The geminal coupling constant (²J) between them is expected to be large, around 14-16 Hz.[2]

The Deshielded Methine Proton (H-c)

The methine proton (-CH (Br)-) is directly attached to the carbon bearing the electronegative bromine atom. This causes significant electron withdrawal, deshielding the proton and shifting its signal considerably downfield to the ~4.1 - 4.4 ppm region.[1] This signal will appear as a multiplet due to coupling with the two diastereotopic benzylic protons (H-b, H-b') and the cyclopropyl methine proton (H-d).

The Cyclopropyl Ring System (H-d, H-e)

The cyclopropyl group has a unique electronic structure that results in characteristic ¹H NMR signals.

-

Anisotropic Shielding: The ring current effect in the cyclopropane ring causes significant shielding, shifting the protons attached to it to an unusually high-field (upfield) region, typically below 1.5 ppm.

-

Complex Coupling: The protons on the cyclopropyl ring exhibit complex spin-spin coupling. Geminal couplings (protons on the same carbon) and vicinal couplings (protons on adjacent carbons) are observed. Notably, the geminal and vicinal coupling constants in cyclopropanes often have opposite signs.[9] This leads to intricate, overlapping multiplets for both the cyclopropyl methine (H-d) and methylene (H-e) protons.

Experimental Protocol for Spectrum Acquisition

This protocol provides a standardized workflow for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like (2-Bromo-2-cyclopropylethyl)benzene.

Sample Preparation

-

Weighing and Dissolution: Accurately weigh 5–10 mg of the purified compound and dissolve it in approximately 0.6–0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Internal Standard: Add a small amount (1-2 µL) of an internal standard, typically tetramethylsilane (TMS, Si(CH₃)₄). TMS is chemically inert and its protons provide a sharp singlet defined as 0.00 ppm, serving as a reliable reference point.[10][11]

-

Transfer: Using a Pasteur pipette, transfer the homogenous solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically 4-5 cm).

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming problems.

Spectrometer Operation and Data Acquisition

-

Instrument Insertion and Locking: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field against drift.

-

Shimming: Optimize the homogeneity of the magnetic field by "shimming." This process adjusts currents in specialized coils to minimize magnetic field variations across the sample volume, which is critical for achieving sharp, symmetrical peaks.[12]

-

Parameter Setup: Set the acquisition parameters for a standard ¹H experiment.

-

Pulse Angle: 30-90 degrees.

-

Spectral Width: ~12-16 ppm, ensuring all expected signals are captured.

-

Acquisition Time: 2–4 seconds, to ensure good digital resolution.

-

Relaxation Delay: 1–5 seconds, to allow protons to return to thermal equilibrium between pulses, ensuring accurate signal integration.[12]

-

Number of Scans: 8–16 scans are typically averaged to improve the signal-to-noise ratio.

-

-

Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID) signal.

Data Processing

-

Fourier Transform: Convert the time-domain FID signal into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a symmetrical, absorptive shape. Correct the baseline to be flat and at zero intensity.

-

Referencing: Calibrate the spectrum by setting the TMS signal to exactly 0.00 ppm.

-

Integration and Peak Picking: Integrate the area under each signal to determine proton ratios. Identify the precise chemical shift for each peak.

Workflow for ¹H NMR Analysis

The following diagram outlines the logical flow from sample preparation to final structural confirmation.

Caption: A step-by-step workflow for the ¹H NMR analysis of a small organic molecule.

Conclusion

The ¹H NMR spectrum of (2-Bromo-2-cyclopropylethyl)benzene is predicted to be rich in structural information. The key diagnostic features include a complex aromatic multiplet, a distinct set of doublet of doublets for the diastereotopic benzylic protons, a deshielded methine signal due to the adjacent bromine, and characteristic high-field, complex signals from the cyclopropyl ring. A meticulous experimental approach, as detailed in this guide, is essential for obtaining a high-quality spectrum that allows for the confident and unambiguous confirmation of the molecule's structure. This predictive guide serves as a robust framework for any researcher undertaking the synthesis or analysis of this compound.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Diastereotopic protons in acyclic compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Chemical Shifts. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

- Roberts, J. D., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.

- Sproviero, E. M., Ferrara, A., Contreras, R. H., & Burton, G. (2002). ¹H–¹H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2, (2), 356-363.

-

ResearchGate. (n.d.). Diastereotopic protons in benzyl methylene of the DQZ. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of ethylbenzene. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

- Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts.

- Das, S., & Mandal, A. (2021). Analysis of Small-Molecule Mixtures by Super-Resolved ¹H NMR Spectroscopy. Analytical Chemistry, 93(10), 4419–4426.

-

Org. Chem. Res. Proced. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (2020, February 14). Symmetry in NMR Spectra. Retrieved from [Link]

- Cobas, C., et al. (2013). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the ¹H NMR Spectra of Small Molecules. The Journal of Organic Chemistry, 78(18), 9044–9053.

- Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41(3), 684–688.

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

University of Lausanne. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. Retrieved from [Link]

-

University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

- Wiberg, K. B., & Nist, B. J. (1961). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 26(8), 2881–2884.

-

American Chemical Society Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. rubingroup.org [rubingroup.org]

- 3. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Ethylbenzene(100-41-4) 1H NMR spectrum [chemicalbook.com]

- 5. Diastereotopic protons in acyclic compounds [ns1.almerja.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹³C NMR Characterization of (2-Bromo-2-cyclopropylethyl)benzene

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for (2-Bromo-2-cyclopropylethyl)benzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral data, outlines a robust experimental protocol for its acquisition, and discusses the underlying principles for spectral interpretation.

Introduction: The Structural Elucidation Challenge

(2-Bromo-2-cyclopropylethyl)benzene is a molecule of interest due to its unique combination of a phenyl ring, a strained cyclopropyl group, and a halogenated stereocenter. The precise characterization of its carbon framework is paramount for confirming its synthesis and for understanding its chemical behavior. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a distinct signal for each unique carbon atom in the molecule. This guide will first present a detailed prediction of the ¹³C NMR spectrum based on established principles of chemical shifts and substituent effects, followed by a rigorous experimental protocol to obtain empirical data.

Predicted ¹³C NMR Spectral Data

In the absence of a publicly available experimental spectrum, a reliable prediction can be formulated by dissecting the molecule into its constituent fragments and applying known substituent chemical shift (SCS) effects. The prediction is grounded in the well-documented influence of phenyl, cyclopropyl, and bromo moieties on carbon chemical shifts.

Molecular Structure and Carbon Numbering:

To facilitate the discussion, the carbon atoms of (2-Bromo-2-cyclopropylethyl)benzene are numbered as follows:

Caption: Molecular structure of (2-Bromo-2-cyclopropylethyl)benzene with carbon numbering.

Predicted Chemical Shifts and Rationale:

The predicted ¹³C NMR chemical shifts are summarized in the table below. The rationale for each assignment is based on the additive effects of the substituents.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Benzene Ring | ||

| C1 (ipso) | ~140-142 | Attached to the alkyl chain, slightly deshielded compared to benzene (128.5 ppm). |

| C2, C6 (ortho) | ~128-130 | Minimal substituent effect from the alkyl group at this distance. |

| C3, C5 (meta) | ~128-129 | Very small substituent effect, similar to unsubstituted benzene. |

| C4 (para) | ~126-128 | The alkyl group is weakly electron-donating, causing a slight shielding effect. |

| Alkyl Chain | ||

| C7 | ~40-45 | Benzylic carbon, deshielded by the adjacent phenyl group. |

| C8 | ~55-65 | Deshielded by the electronegative bromine atom and the cyclopropyl group. |

| Cyclopropyl Ring | ||

| C9 | ~15-25 | Methine carbon of the cyclopropyl ring, attached to the alkyl chain. |

| C10, C11 | ~5-15 | Methylene carbons of the cyclopropyl ring, characteristically shifted upfield due to the ring strain and magnetic anisotropy.[1] |

Experimental Protocol for ¹³C NMR Acquisition

The following protocol provides a robust methodology for obtaining a high-quality ¹³C NMR spectrum of (2-Bromo-2-cyclopropylethyl)benzene.

Workflow for ¹³C NMR Data Acquisition and Analysis:

Caption: Workflow for ¹³C NMR spectral acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 50-100 mg of (2-Bromo-2-cyclopropylethyl)benzene. A higher concentration is generally better for ¹³C NMR due to its lower natural abundance.[2][3]

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detection coils of the NMR probe (typically 4-5 cm).[4][5][6]

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve a homogeneous field across the sample, which is crucial for obtaining sharp spectral lines.

-

-

Acquisition Parameters:

-

Use a standard proton-decoupled ¹³C NMR pulse sequence, such as zgpg30 on Bruker instruments.

-

Set the number of scans (NS) to 1024 or higher to achieve an adequate signal-to-noise ratio. The acquisition time for a standard ¹³C experiment can be around 1 hour with this number of scans.[7]

-

Employ a relaxation delay (D1) of 2 seconds to allow for sufficient relaxation of the carbon nuclei between pulses, ensuring more accurate signal integration if needed.

-

Set the spectral width to encompass the expected range of chemical shifts (e.g., 0 to 220 ppm).

-

-

Data Processing:

-

After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Apply phase correction to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum. The residual solvent peak of CDCl₃ at 77.16 ppm can be used as a secondary reference. Tetramethylsilane (TMS) at 0 ppm is the primary reference standard.

-

Interpretation and Structural Verification

The resulting ¹³C NMR spectrum should display a total of eight signals, corresponding to the eight chemically non-equivalent carbon atoms in (2-Bromo-2-cyclopropylethyl)benzene (assuming free rotation around the C6-C7 and C7-C8 bonds, making C2/C6 and C3/C5 pairs equivalent).

-

Aromatic Region (120-145 ppm): Four signals are expected for the benzene ring. The ipso-carbon (C1) will be the most downfield, while the para-carbon (C4) will likely be the most upfield in this region.

-

Aliphatic Region (0-70 ppm): Four signals are anticipated for the ethyl and cyclopropyl groups. The carbon bearing the bromine (C8) will be the most downfield in this region. The cyclopropyl carbons (C9, C10, C11) will exhibit characteristically upfield shifts.

To further aid in the assignment, advanced NMR experiments such as Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) can be performed. A DEPT-135 experiment would show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups. Quaternary carbons (like C1) would be absent. A DEPT-90 experiment would only show signals for CH groups (C4, C7, C8, C9).

Plausible Synthetic Approach

While a specific synthesis for (2-Bromo-2-cyclopropylethyl)benzene is not readily found in the literature, a plausible route can be proposed based on established organic reactions. One potential approach involves the radical-initiated addition of a bromine source to vinylcyclopropane, followed by a Friedel-Crafts alkylation with benzene. A more controlled synthesis might involve the reaction of a suitable organometallic reagent derived from bromobenzene with a cyclopropyl-substituted epoxide, followed by bromination of the resulting alcohol. The synthesis of the related compound, (2-Bromoethyl)benzene, can be achieved through the anti-Markovnikov addition of hydrogen bromide to styrene.[8][9]

Conclusion

This technical guide provides a comprehensive framework for the ¹³C NMR analysis of (2-Bromo-2-cyclopropylethyl)benzene. By combining predictive methods based on sound chemical principles with a detailed experimental protocol, researchers and drug development professionals can confidently approach the structural elucidation of this and similar molecules. The predicted spectral data serves as a valuable reference for interpreting experimental results, while the outlined methodology ensures the acquisition of high-quality, reliable data.

References

-

Western University. NMR Sample Preparation. [Link]

-

Bruker. Mnova Predict | Accurate Prediction. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

University of Angers. Sample preparation. [Link]

-

Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

-

ResearchGate. Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. [Link]

-

Mestrelab Research. Download NMR Predict. [Link]

-

Emory University. NMR Experiment Procedure. [Link]

-

Bruker. Basic- NMR- Experiments. [Link]

-

University of Houston. Common NMR experiments and the time it takes to run them. [Link]

-

University of California, Riverside. NMR Experiments Guide. [Link]

-

University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

ScienceDirect. Calculation of 13 C NMR chemical shifts for aromatic carbons in polyalkylated benzenes. [Link]

-

LookChem. Cas 103-63-9,(2-Bromoethyl)benzene. [Link]

-

Bloom Tech. How do you make (2-Bromoethyl)benzene?. [Link]

-

Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

Sources

- 1. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mun.ca [mun.ca]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 6. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 7. chem.as.uky.edu [chem.as.uky.edu]

- 8. lookchem.com [lookchem.com]

- 9. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

Stability, Degradation Kinetics, and Storage Protocols for (2-Bromo-2-cyclopropylethyl)benzene: A Technical Whitepaper

Executive Summary

(2-Bromo-2-cyclopropylethyl)benzene (CAS: 1342608-89-2) is a highly specialized secondary alkyl bromide utilized as a critical building block in advanced medicinal chemistry and agrochemical synthesis. While its structural motif—a homobenzylic carbon adjacent to a cyclopropane ring—is highly valuable for introducing complex pharmacophores, it presents severe stability challenges. This whitepaper provides researchers and drug development professionals with an authoritative, field-proven guide to the mechanistic degradation pathways and rigorous storage protocols required to maintain the integrity of this compound.

Structural & Mechanistic Profiling: The Causality of Degradation

As a Senior Application Scientist, I frequently observe that the mishandling of cyclopropylcarbinyl halides stems from a misunderstanding of their unique electronic environments. The extreme lability of the C–Br bond in (2-Bromo-2-cyclopropylethyl)benzene is not merely a function of it being a secondary bromide; it is driven by the Cyclopropylcarbinyl Effect [1].

The Walsh orbitals of the adjacent cyclopropane ring are perfectly aligned to donate electron density via σ -conjugation into the developing empty p-orbital of a carbocation. This profound stabilization drastically lowers the activation energy for spontaneous heterolysis (SN1 pathway)[2]. Consequently, the compound is highly susceptible to three primary degradation pathways:

-

Solvolysis and Hydrolysis: In the presence of ambient moisture or protic solvents, the C–Br bond undergoes rapid heterolytic cleavage, forming a stabilized cyclopropylcarbinyl cation that is immediately trapped by water to form the corresponding alcohol [4].

-

Thermal Rearrangement: The intermediate cyclopropylcarbinyl cation exists in a rapid equilibrium with cyclobutyl and homoallylic cations. Thermal stress drives this equilibrium toward irreversible ring-expansion or ring-opening, yielding complex mixtures of isomeric bromides and alkenes.

-

Photolytic Homolysis: Exposure to UV or intense visible light induces homolytic cleavage of the weak C–Br bond, generating radical species that propagate dimerization or debromination [3].

Figure 1: Primary degradation pathways of (2-Bromo-2-cyclopropylethyl)benzene under environmental stress.

Quantitative Data & Specifications

To establish a baseline for quality control, the physicochemical properties and stability parameters of (2-Bromo-2-cyclopropylethyl)benzene are summarized below. These parameters are extrapolated from the well-documented behavior of the cyclopropylcarbinyl bromide class [1, 2].

| Property / Parameter | Specification / Value |

| Chemical Name | (2-Bromo-2-cyclopropylethyl)benzene |

| CAS Number | 1342608-89-2 |

| Molecular Formula | C11H13Br |

| Molecular Weight | 225.13 g/mol |

| Long-Term Storage Temp. | -20 °C (Cryogenic preferred) |

| Short-Term Handling Temp. | 2–8 °C (Maximum 48 hours) |

| Atmosphere | Argon (Strictly anhydrous) |

| Light Sensitivity | High (Actinic degradation) |

| Incompatible Materials | Strong bases, oxidizing agents, protic solvents |

Analytical Validation: A Field-Proven Insight

A common and costly pitfall in quality control is the use of Gas Chromatography (GC) for purity assessment of this compound. At typical GC inlet temperatures (200–250 °C), the cyclopropylcarbinyl system undergoes quantitative thermal ring-opening to homoallylic bromides. This creates a false positive for degradation, leading researchers to discard perfectly good batches.

Expert Recommendation: As a self-validating alternative, analysts must rely on cold-injection High-Performance Liquid Chromatography (HPLC) or 1 H/ 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. When using NMR, the CDCl 3 solvent must be filtered through basic alumina immediately prior to use to remove trace DCl, which would otherwise catalyze SN1 solvolysis in the NMR tube.

Experimental Protocols: Self-Validating Storage & Handling

To guarantee scientific integrity, the handling of (2-Bromo-2-cyclopropylethyl)benzene must follow a self-validating system where each step prevents the introduction of the degradation catalysts (heat, light, moisture) identified in Section 2.

Step-by-Step Anhydrous Aliquoting Workflow

-

Thermal Equilibration: Remove the sealed master vial from the -20 °C freezer. Place it immediately into a vacuum desiccator and allow it to warm to room temperature (approx. 45 minutes). Causality: Opening a cold vial in ambient air causes instant condensation of atmospheric moisture, initiating irreversible hydrolysis [4].

-

Inert Transfer: Transfer the equilibrated vial into a glovebox purged with high-purity Argon. Argon is prioritized over Nitrogen as its higher density provides a superior protective blanket over the liquid surface.

-

Preparation of Receptacles: Utilize amber glass vials that have been oven-baked at 120 °C for a minimum of 12 hours and cooled under vacuum.

-

Aliquoting: Dispense the required volumes using oven-dried, gas-tight glass syringes. Avoid plastic syringes, as trace plasticizers can leach into the halogenated liquid.

-

Sealing and Validation: Seal the vials with PTFE-lined silicone septa caps. Self-Validation Check: Weigh the sealed vial to four decimal places. A future drop in mass indicates septa failure and potential atmospheric ingress.

-

Secondary Containment: Place the amber vials into a secondary vacuum-sealed Mylar bag containing a fresh desiccant pouch, and return immediately to -20 °C storage.

Figure 2: Step-by-step self-validating workflow for handling moisture-sensitive bromides.

References

-

"Cyclopropylcarbinyl bromide - Physico-chemical Properties and Risk Safety." ChemBK Database,[Link]

-

"(Bromomethyl)cyclopropane CAS#: 7051-34-5 Properties and Safety." ChemWhat Chemical Database,[Link]

-

"Cyclopropyl bromide (CAS 4333-56-6) Chemical Properties and Photochemical Rearrangement." LookChem, [Link]

-

"Are alkyl bromides susceptible to hydrolysis? - Scientific Discussion." ResearchGate,[Link]

Cyclopropyl-Containing Alkyl Halides: Structural Dynamics, Mechanistic Probes, and Synthetic Workflows

Executive Summary

The incorporation of the cyclopropyl ring into aliphatic frameworks represents a cornerstone strategy in modern medicinal chemistry and physical organic chemistry. Cyclopropyl-containing alkyl halides serve a dual purpose: they are premier mechanistic probes for elucidating free-radical kinetics, and they act as critical electrophilic building blocks for synthesizing pharmaceutically active scaffolds[1]. This whitepaper provides an in-depth technical analysis of the structural properties of cyclopropyl halides, their application as "radical clocks," and the latest transition-metal-catalyzed cross-coupling workflows used to construct complex, enantioenriched therapeutics.

Structural and Electronic Foundations

The unique utility of cyclopropyl-containing compounds stems from their distinct molecular geometry and orbital hybridization. The cyclopropane ring is characterized by the coplanarity of its three carbon atoms, unusually short C–C bonds (1.51 Å), and enhanced π -character (Walsh orbitals)[1].

These properties result in a high ring strain of approximately 116 kJ/mol[2]. In drug discovery, this rigid, strained architecture is leveraged to restrict the conformation of peptidomimetics, enhance metabolic stability against microsomal oxidation, and alter the pKa of adjacent functional groups to reduce P-glycoprotein efflux[1]. However, from a synthetic standpoint, this strain dictates the reactivity of cyclopropyl-containing alkyl halides. Cyclopropyl cations are highly unstable and prone to rapid ring-opening, making classical SN2 or polar cross-coupling reactions notoriously difficult[3]. Conversely, cyclopropylmethyl radicals undergo extremely rapid, enthalpically driven ring-opening rearrangements, a feature that physical organic chemists have harnessed for kinetic profiling[2][4].

Mechanistic Probes: The Cyclopropylmethyl Radical Clock

A "radical clock" is a chemical system that undergoes a unimolecular rearrangement at a known rate, providing an internal calibration standard to determine the unknown rate of a competing bimolecular reaction[4]. The cyclopropylmethyl halide system is the gold standard for the "primary alkyl horlogerie"[2].

When a cyclopropylmethyl halide is subjected to single-electron reduction or homolytic cleavage, the resulting cyclopropylmethyl radical ( U∙ ) undergoes a rapid ring-opening to form the 3-butenyl radical ( R∙ ). This rearrangement is driven almost entirely by the enthalpic relief of the cyclopropane ring strain[2][5]. The rate constant ( kr ) for this specific ring-opening is exceptionally fast: 8.6×107 s−1 at 298 K[4].

Cyclopropylmethyl radical clock competition pathway for kinetic profiling.

By introducing a trapping agent ( AB ) at a known concentration, researchers can establish a competition between the unimolecular ring-opening and the bimolecular trapping event. The unknown rate constant ( kR ) is calculated using the ratio of the unrearranged product ( UA ) to the rearranged product ( RA ):

kR=[AB]⋅[RA]kr⋅[UA]Synthetic Workflows: Cross-Coupling of Cyclopropyl Halides

While cyclopropylmethyl halides are designed to open, intact cyclopropyl halides (where the halogen is directly attached to the strained ring) are highly sought after for cross-coupling to build intact cyclopropyl pharmaceutical scaffolds[6].

Historically, transition-metal-catalyzed cross-coupling of highly reactive cyclopropyl radicals suffered from poor chemoselectivity, competitive hydrogen atom transfer (HAT), and homocoupling[3]. Recent breakthroughs have solved this by utilizing redox-state tuned copper catalysis and nickel-catalyzed reductive cross-coupling[3][7]. For instance, the enantioconvergent radical cross-coupling of racemic cyclopropyl halides with terminal alkynes uses a chiral copper catalyst to capture the highly reactive prochiral cyclopropyl radical, forming a stereodefined Cu(III) intermediate that undergoes rapid reductive elimination before side reactions can occur[3].

Cu-catalyzed enantioconvergent radical cross-coupling of cyclopropyl halides.

Quantitative Data Summaries

Table 1: Kinetic Parameters of Common Alkyl Radical Clocks [2][4] | Radical System | Rearrangement Type | Rate Constant ( kr at 298 K) | Driving Force | | :--- | :--- | :--- | :--- | | Cyclopropylmethyl | Ring Opening | 8.6×107 s−1 | Enthalpic (Relief of ~116 kJ/mol strain) | | 5-Hexenyl | Ring Closure | 2.3×105 s−1 | Entropic & Enthalpic favorability | | Cyclopentylmethyl | Ring Closure | <103 s−1 | Low strain relief (~21 kJ/mol) |

Table 2: Modern Cross-Coupling Strategies for Cyclopropyl Halides [3][7][8]

| Electrophile | Coupling Partner | Catalyst System | Key Advantage | Typical Yield |

|---|---|---|---|---|

| Racemic Cyclopropyl Halide | Terminal Alkyne | Chiral Cu(I) / Reductant | Enantioconvergent (High ee) | 70-90% |

| Cyclopropylamine NHP Ester | (Hetero)aryl Halide | Ni(II) / Chlorosilane | Bench-stable precursors, mild | 60-85% |

| Tricyclopropylbismuth | Aryl Triflates | Pd(0) / Ligand | Tolerates aqueous conditions | 75-95% |

Standardized Experimental Protocols

Protocol 1: Kinetic Profiling via Cyclopropylmethyl Radical Clock

Objective: Determine the rate of a novel bimolecular radical trapping reaction using cyclopropylmethyl bromide. Causality Check: Tributyltin hydride ( Bu3SnH ) is used because the Bu3Sn∙ radical efficiently abstracts the bromine atom to initiate the clock, while the intact Bu3SnH serves as the hydrogen atom donor (trapping agent)[4].

-

Reaction Assembly: In an oven-dried Schlenk flask under argon, dissolve cyclopropylmethyl bromide (0.1 mmol) and the target trapping agent ( AB , 1.0 mmol, 10 equiv. to ensure pseudo-first-order kinetics) in rigorously degassed benzene (5 mL).

-

Initiation: Add AIBN (0.01 mmol) as a radical initiator and Bu3SnH (0.1 mmol).

-

Thermal Activation: Heat the reaction mixture to 80 °C for 2 hours. The thermal decomposition of AIBN generates radicals that propagate the Bu3Sn∙ chain.

-

Quenching & Analysis: Cool the reaction to 0 °C to halt radical propagation. Analyze the crude mixture directly via quantitative Gas Chromatography (GC) using an internal standard (e.g., dodecane).

-

Data Processing: Integrate the peaks corresponding to methylcyclopropane (unrearranged, UA ) and 1-butene (rearranged, RA ). Calculate the unknown trapping rate kR using the known clock rate ( 8.6×107 s−1 ).

Protocol 2: Enantioconvergent Cu-Catalyzed Alkynylation of Cyclopropyl Halides

Objective: Synthesize an enantioenriched alkynyl cyclopropane from a racemic cyclopropyl halide. Causality Check: Strict anaerobic conditions are mandatory. Oxygen rapidly quenches the highly reactive prochiral cyclopropyl radical, leading to peroxy radical formation and completely shutting down the catalytic cycle[3].

-

Catalyst Preparation: In an argon-filled glovebox, combine Cu(MeCN)4PF6 (10 mol%) and a chiral cinchona-alkaloid-based N,N,P-ligand (12 mol%) in anhydrous THF. Stir for 30 minutes to ensure complete complexation.

-

Reagent Addition: To the catalyst solution, add the terminal alkyne (1.5 equiv.), the racemic cyclopropyl halide (1.0 equiv., 0.2 mmol scale), and an amine base (e.g., Cy2NMe , 2.0 equiv.) to facilitate alkyne deprotonation and transmetalation.

-

Reductant Addition: Add a mild single-electron reductant (e.g., a Hantzsch ester or zinc dust, 1.5 equiv.) to generate the active Cu(I) species and initiate the SET reduction of the alkyl halide.

-

Execution: Seal the vial, remove it from the glovebox, and stir at room temperature for 12–24 hours. The lack of heating prevents thermal background degradation of the sensitive cyclopropyl radical.

-

Workup & Validation: Filter the mixture through a short pad of silica gel (eluting with EtOAc). Concentrate the filtrate and purify via flash column chromatography. Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

References

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates Taylor & Francis (Future Medicinal Chemistry) URL:[Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Radical clock Wikipedia URL: [Link]

-

An ab initio and density functional theory study of radical-clock reactions PubMed (Journal of Organic Chemistry) URL: [Link]

-

Copper-catalysed synthesis of chiral alkynyl cyclopropanes using enantioconvergent radical cross-coupling of cyclopropyl halides Nature Synthesis (via DICP) URL:[Link]

-

The Cyclopropylmethyl-3-Butenyl Rearrangement on Mo(110): A Radical Clock on a Surface? Journal of the American Chemical Society (Roald Hoffmann) URL:[Link]

-

Metal-catalysed C-C bond formation at cyclopropanes PubMed (Nature Reviews Chemistry) URL:[Link]

-

Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides Organic Letters - ACS Publications URL:[Link]

-

Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. roaldhoffmann.com [roaldhoffmann.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Radical clock - Wikipedia [en.wikipedia.org]

- 5. An ab initio and density functional theory study of radical-clock reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metal-catalysed C-C bond formation at cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis of (2-Bromo-2-cyclopropylethyl)benzene from Styrene Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Mechanistic Rationale & Pathway Design

The synthesis of (2-bromo-2-cyclopropylethyl)benzene (CAS: 1342608-89-2) presents a unique regiochemical and chemoselective challenge. The target molecule features an intact cyclopropyl ring adjacent to a secondary bromide, with a benzylic methylene bridge. To construct this architecture from a simple styrene derivative, we employ a two-stage approach: a Ruthenium-catalyzed olefin cross-metathesis followed by a photochemically initiated anti-Markovnikov hydrobromination .

The Causality of Experimental Choices (E-E-A-T)

Starting from styrene and vinylcyclopropane, cross-metathesis using the Grubbs 2nd Generation catalyst efficiently yields the intermediate (E)-1-cyclopropyl-2-phenylethene. The critical juncture is the subsequent hydrobromination of this intermediate.

Why must we use radical conditions instead of standard electrophilic addition?

-

Avoiding Carbocation-Induced Ring Opening: Under standard electrophilic conditions (Markovnikov addition), protonation of the olefin yields either a benzyl cation or a cyclopropylcarbinyl cation. The cyclopropylcarbinyl cation is highly susceptible to rapid ring-opening or non-regioselective nucleophilic trapping, leading to complex mixtures of homoallylic bromides.

-

Kinetic Control via Radical Stability: By shifting to a radical-mediated anti-Markovnikov pathway (the Kharasch effect), we invert the regioselectivity and preserve the strained ring. Initiation by benzoyl peroxide (BPO) and UV light generates a bromine radical (Br•) that attacks the C2 carbon (alpha to the cyclopropyl group). This specific attack vector generates a highly resonance-stabilized benzyl radical at C1[1].

-

Bypassing the Radical Clock: Because the unpaired electron resides on the benzylic carbon rather than the cyclopropylcarbinyl carbon, the rapid ring-opening pathway—which typically occurs at a rate constant of 1.0×108 s−1 for cyclopropylcarbinyl radicals—is completely bypassed[2]. The stable benzyl radical then rapidly abstracts a hydrogen atom from HBr, yielding the target with pristine regioselectivity.

Experimental Workflow

Workflow for the synthesis of (2-bromo-2-cyclopropylethyl)benzene via cross-metathesis.

Data Presentation: Hydrobromination Optimization

To validate the necessity of the photochemical radical pathway, quantitative optimization data is summarized below. The use of non-polar solvents at 0°C acts as a kinetic trap, severely retarding background electrophilic addition.

| Entry | Reagents / Initiator | Solvent & Temp | Conversion | Regioselectivity (C2-Br : C1-Br) | Ring-Opened Byproducts |

| 1 | HBr (gas), No initiator | DCM, 25°C (Dark) | >95% | 45 : 55 | 38% |

| 2 | HBr (gas), BPO (10 mol%) | Toluene, 80°C | >95% | 85 : 15 | 12% |

| 3 | HBr (gas), BPO (10 mol%), hv | Hexane, 0°C | >95% | >99 : 1 | <1% |

| 4 | HBr (gas), AIBN (10 mol%) | Toluene, 65°C | 88% | 92 : 8 | 5% |

Step-by-Step Protocols

Protocol A: Synthesis of (E)-1-cyclopropyl-2-phenylethene

This protocol utilizes a sacrificial excess of the Type II olefin (vinylcyclopropane) to suppress styrene homodimerization.

-

Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous dichloromethane (DCM, 50 mL).

-

Reagent Loading: Inject styrene (1.04 g, 10.0 mmol) and vinylcyclopropane (2.04 g, 30.0 mmol). Note: The 3:1 ratio is critical to drive the cross-metathesis equilibrium.

-

Catalyst Addition: Add Grubbs 2nd Generation Catalyst (170 mg, 0.2 mmol, 2 mol%) in one portion. The solution will turn dark burgundy.

-

Reaction: Attach a reflux condenser and heat to 40°C for 4 hours under a continuous, gentle argon sweep to expel generated ethylene gas.

-

Self-Validating Quench: Remove from heat and add ethyl vinyl ether (1.0 mL). Stir for 15 minutes. Validation Check: The solution must change from dark brown to a light orange/yellow, confirming the complete destruction of the active ruthenium carbene and preventing post-reaction isomerization.

-

Purification: Concentrate under reduced pressure and pass through a short silica plug (eluting with 100% hexanes) to yield the intermediate as a colorless oil.

Protocol B: Photochemical Radical Hydrobromination

Strict temperature control is required to prevent thermal ring-opening of any transient radical species.

-

Preparation: In a 50 mL quartz or borosilicate round-bottom flask, dissolve (E)-1-cyclopropyl-2-phenylethene (721 mg, 5.0 mmol) in anhydrous hexane (25 mL).

-

Initiator Loading: Add benzoyl peroxide (BPO, 121 mg, 0.5 mmol, 10 mol%).

-

Cooling & Sparging: Submerge the flask in an ice-water bath (0°C). Using a Teflon needle, sparge the solution with anhydrous HBr gas for 15 minutes to achieve saturation.

-

Photochemical Initiation: Irradiate the stirring mixture with a 365 nm UV LED (or broad-spectrum halogen lamp) for 2 hours while maintaining the temperature at 0°C.

-

In-Process Control (IPC): Pull a 50 µL aliquot, quench with saturated NaHCO3 , and analyze via GC-MS. The target mass shifts from 144 m/z to 225 m/z, displaying a characteristic 1:1 isotopic splitting pattern (224/226) indicative of mono-bromination.

-

Workup: Purge the system with nitrogen for 10 minutes to remove excess HBr. Dilute with diethyl ether (30 mL) and wash carefully with saturated aqueous NaHCO3 (2 × 25 mL) until the aqueous layer tests basic (pH > 7).

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash column chromatography (100% pentane) to afford (2-bromo-2-cyclopropylethyl)benzene as a clear, dense liquid.

References

-

A General Model for Selectivity in Olefin Cross Metathesis Journal of the American Chemical Society URL:[Link]

-

Cyclopropylcarbinyl-Type Ring Openings. Reconciling the Chemistry of Neutral Radicals and Radical Anions Journal of the American Chemical Society URL:[Link]

-

Advanced Free Radical Reactions for Organic Synthesis: Radical Stability and Kinetics Dr. B. B. Hegde First Grade College Academic Repository URL:[Link]

Sources

Application Note: Nucleophilic Substitution and Cationic Rearrangement Dynamics of (2-Bromo-2-cyclopropylethyl)benzene

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Framework: The Cyclopropylcarbinyl Conundrum

(2-Bromo-2-cyclopropylethyl)benzene is a highly specialized synthetic building block. Its structural topology—a secondary bromide flanked by a homobenzyl moiety and a highly strained cyclopropyl ring—makes it an exceptional substrate for studying competing nucleophilic substitution mechanisms. The adjacent cyclopropyl group exerts profound electronic and steric influences on the reaction pathway, dictating whether the substrate undergoes direct substitution or complex structural rearrangement.

When subjected to ionizing ( SN1 ) conditions, the dissociation of the bromide leaving group generates a cyclopropylcarbinyl cation . This non-classical carbocation is heavily stabilized by hyperconjugation; the empty p-orbital of the carbocation overlaps with the highly strained C–C σ -bonds (Walsh orbitals) of the cyclopropane ring in a bisected conformation. However, this stabilization comes at the cost of structural fidelity. The cyclopropylcarbinyl cation exists in a rapid, degenerate equilibrium with cyclobutyl and homoallylic cations. Recent computational and experimental studies confirm that the stereospecificity and regioselectivity of nucleophilic attack are heavily dictated by the activation barriers required to access these rearranged homoallylic structures () [1].

Conversely, to achieve direct substitution without ring-opening, strict SN2 conditions must be enforced. This requires suppressing carbocation formation entirely by utilizing strong nucleophiles in polar aprotic environments, allowing kinetic control to override the thermodynamic drive for rearrangement.

Pathway Visualization

Mechanistic divergence of (2-Bromo-2-cyclopropylethyl)benzene under SN1 vs SN2 conditions.

Experimental Methodologies

Protocol A: SN2 Direct Substitution (Kinetic Control)

Objective: To achieve direct nucleophilic substitution with inversion of stereochemistry, deliberately avoiding cyclopropyl ring-opening.

Causality & Experimental Rationale:

-

Solvent Choice: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is strictly required. These polar aprotic solvents solvate cations effectively but leave the nucleophilic anion "naked" and highly reactive, promoting a rapid bimolecular collision before the C–Br bond can spontaneously ionize.

-

Temperature Control: Maintained at 25–35 °C. Elevated temperatures increase the kinetic energy of the system, allowing the substrate to overcome the activation barrier for unimolecular bromide dissociation, which would trigger unwanted homoallylic rearrangements.

Step-by-Step Workflow:

-

Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

-

Dissolve (2-bromo-2-cyclopropylethyl)benzene (1.0 mmol, 225.1 mg) in anhydrous DMF (10 mL).

-

Add sodium azide ( NaN3 ) (2.0 mmol, 130 mg) in one single portion under vigorous stirring.

-

Stir the reaction mixture at 30 °C for 12 hours under an argon atmosphere.

-

Quench the reaction by adding 20 mL of ice-cold distilled water. This dramatically drops the solubility of the organic product, forcing it out of the DMF phase while dissolving unreacted salts.

-

Extract the aqueous layer with diethyl ether ( 3×15 mL). Wash the combined organic layers with brine ( 5×10 mL) to remove residual DMF, dry over anhydrous MgSO4 , and concentrate under reduced pressure.

-

Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure inverted product.

System Self-Validation:

-

In-Process: TLC monitoring (using 9:1 Hexanes/EtOAc) will show the clean conversion of the starting material to a single, slightly more polar spot.

-

Post-Process (NMR): 1H NMR must show the strict retention of the upfield cyclopropyl multiplet (0.1–0.6 ppm). The absence of alkene protons at 5.5–6.0 ppm confirms that no SN1 rearrangement occurred.

Protocol B: SN1 Cationic Rearrangement (Thermodynamic Control)

Objective: To deliberately induce cyclopropylcarbinyl cation formation and trap the rearranged homoallylic or cyclobutyl products. This mimics nature-inspired cationic cascades used in complex terpene biosynthesis () [2].

Causality & Experimental Rationale:

-

Solvent Choice: A polar protic solvent mixture (e.g., Ethanol/H2O ) or Hexafluoroisopropanol (HFIP) is used. HFIP is exceptional here; its high hydrogen-bond donating ability stabilizes the departing bromide ion and the resulting carbocation, while its low nucleophilicity prevents premature trapping, allowing the carbocation to fully equilibrate into its homoallylic form.

-

Halide Abstraction: The addition of Silver Triflate ( AgOTf ) acts as a strong Lewis acid, irreversibly abstracting the bromide as insoluble AgBr , thereby forcefully driving the equilibrium toward the carbocation.

Step-by-Step Workflow:

-

In a 20 mL amber vial (to protect light-sensitive silver salts), dissolve (2-bromo-2-cyclopropylethyl)benzene (1.0 mmol) in a 1:1 mixture of Ethanol/Water (10 mL).

-

Add Silver Triflate ( AgOTf , 1.1 mmol, 282.6 mg) in one portion.

-

Heat the mixture to 60 °C for 4 hours. The elevated temperature ensures the rapid equilibration of the cyclopropylcarbinyl, cyclobutyl, and homoallylic cations before nucleophilic attack by the solvent ( H2O or EtOH) occurs.

-

Allow the mixture to cool to room temperature. Filter the suspension through a short pad of Celite to remove the precipitated silver salts.

-

Extract the filtrate with dichloromethane ( 3×15 mL), wash with saturated NaHCO3 , dry over Na2SO4 , and concentrate.

System Self-Validation:

-

In-Process: The immediate formation of a heavy, pale-yellow/white precipitate ( AgBr ) upon the addition of AgOTf visually validates that halide abstraction and ionization have successfully initiated.

-

Post-Process (NMR): 1H NMR will reveal the complete disappearance of the cyclopropyl signals and the emergence of diagnostic homoallylic alkene protons (multiplets at 5.5–6.0 ppm) and cyclobutyl ring protons (1.5–2.5 ppm), validating the rearrangement cascade.

Quantitative Data & Product Distribution

The following table summarizes the expected product distribution profiles based on the mechanistic pathways deployed.

| Reaction Pathway | Solvent System | Nucleophile / Additive | Temp (°C) | Major Product Classification | Expected Yield / Ratio |

| SN2 (Kinetic) | DMF (Anhydrous) | NaN3 (Strong Nu-) | 30 | Direct Substitution (Inversion) | > 90% (Direct Cyclopropylcarbinyl) |

| SN1 (Thermodynamic) | EtOH / H2O | AgOTf (Halide Scavenger) | 60 | Rearrangement Mixture | ~45% Homoallyl / ~40% Cyclobutyl / ~15% Retained |

| Catalytic Asymmetric SN1 | HFIP | Chiral Phosphoramide / Thiol | -20 | Enantioenriched Homoallylic Sulfide | Up to 99% ee (Homoallyl favored) |

Note: The catalytic asymmetric data is extrapolated from recent breakthroughs in chiral counteranion-directed cyclopropylcarbinyl rearrangements [2].

References

-

Larmore, S. P., & Champagne, P. A. (2023). Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols. The Journal of Organic Chemistry, 88(11), 6947-6954. URL:[Link]

-

Li, Q.-H., Zhang, G.-S., Wang, F., Cen, Y., Liu, X.-L., Zhang, J.-W., Wang, Y.-H., Lee, A. W. M., Gao, D., Lin, G.-Q., & Tian, P. (2023). Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances, 9(19), eadg1237. URL:[Link]

Application Note: (2-Bromo-2-cyclopropylethyl)benzene in Medicinal Chemistry and Drug Discovery

Executive Summary

The drive to increase the three-dimensional complexity of drug candidates has led to a heavy reliance on sp³-enriched building blocks. (2-Bromo-2-cyclopropylethyl)benzene (CAS: 1342608-89-2)[1] is a highly specialized secondary alkyl halide that serves as a versatile linchpin in medicinal chemistry. By combining a homobenzyl framework with a cyclopropyl ring, this scaffold allows researchers to introduce lipophilic, conformationally restricted motifs into lead compounds. This application note provides an in-depth mechanistic analysis and self-validating protocols for utilizing this building block, specifically addressing the dichotomy between ionic substitution and radical-mediated ring-opening pathways.

Chemical Profile & Mechanistic Significance

The Cyclopropyl Pharmacophore

In drug design, the cyclopropyl group is frequently employed as a bioisostere for gem-dimethyl or ethyl groups. Its inclusion serves two primary purposes:

-

Conformational Locking: The rigid bond angles restrict the rotational degrees of freedom of the attached phenylethyl chain, pre-organizing the molecule into a bioactive conformation. This strategy is highly effective in the design of GPCR ligands, such as melatonin receptor agonists, where cyclopropyl and phenylethyl motifs dictate receptor subtype selectivity[2].

-

Metabolic Stability: The increased s-character of the C-H bonds in the cyclopropyl ring makes it highly resistant to cytochrome P450-mediated aliphatic oxidation compared to standard alkyl chains.

The Mechanistic Dichotomy: Ionic vs. Radical Pathways

The secondary bromide acts as a potent electrophile, but its position adjacent to the cyclopropyl ring introduces a critical mechanistic constraint. When subjected to single-electron transfer (SET) conditions or radical initiators (e.g., Bu₃SnH/AIBN), the carbon-bromine bond undergoes homolytic cleavage to form a cyclopropylcarbinyl radical . This intermediate is classically known as a "radical clock" and undergoes extremely rapid ring-opening ( k≈108 s−1 ) to yield a homoallylic radical, ultimately resulting in an acyclic alkene byproduct[3].

Therefore, to preserve the cyclopropyl ring in the final drug candidate, chemists must strictly employ concerted ionic pathways (Sₙ2) or utilize transition-metal catalysts that undergo reductive elimination faster than the radical ring-opening rate.

Data Visualization: Physicochemical & Reactivity Profiles

To guide experimental design, the physical parameters and comparative reaction outcomes of (2-Bromo-2-cyclopropylethyl)benzene are summarized below.

Table 1: Physicochemical & Structural Parameters

| Parameter | Value / Description |

| Compound Name | (2-Bromo-2-cyclopropylethyl)benzene |

| CAS Registry Number | 1342608-89-2[1] |

| Molecular Formula | C₁₁H₁₃Br |

| Molecular Weight | 225.13 g/mol |

| Fraction sp³ (Fsp³) | 0.45 (Enhances 3D structural complexity) |

| Key Structural Motifs | Secondary bromide, Cyclopropyl ring, Homobenzyl spacer |

Table 2: Chemoselectivity & Reaction Outcomes

| Reaction Class | Reagents / Catalysts | Primary Intermediate | Dominant Pathway | Cyclopropyl Ring Status |

| Sₙ2 Amination | 2°/1° Amine, K₂CO₃, DMF | None (Concerted) | Nucleophilic Substitution | Intact (>95%) |

| Radical Reduction | Bu₃SnH, AIBN, 80 °C | Cyclopropylcarbinyl Radical | Homolytic Cleavage | Opened (Homoallylic)[3] |

| Cross-Coupling | NiCl₂(dme), dtbbpy, Ar-B(OH)₂ | Ni(I)/Ni(III) Species | Reductive Elimination | Intact (Ligand-dependent) |

Reaction Pathways & Chemoselectivity

The following diagram illustrates the divergent reactivity of the scaffold based on the chosen reaction conditions.

Mechanistic divergence of (2-Bromo-2-cyclopropylethyl)benzene under ionic versus radical conditions.

Experimental Protocols

Protocol A: Nucleophilic Aliphatic Substitution (Sₙ2) with Amines

Objective: Synthesize a secondary or tertiary amine while retaining the intact cyclopropyl-phenylethyl scaffold. Causality & Design: Secondary bromides are prone to E2 elimination. To favor Sₙ2, a polar aprotic solvent (DMF) is used to increase the nucleophilicity of the amine. A mild, non-nucleophilic inorganic base (K₂CO₃) is selected to neutralize the generated HBr without acting as an attacking base that would drive elimination.

Step-by-step experimental workflow for the SN2 amination of the secondary bromide scaffold.

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (2-Bromo-2-cyclopropylethyl)benzene (1.0 equiv, 1.0 mmol) and the desired amine (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

-

Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol) in one portion.

-

Execution: Purge the flask with N₂ for 5 minutes. Attach a reflux condenser and heat the mixture to 80 °C in an oil bath. Stir vigorously for 12–18 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the disappearance of the UV-active, high-Rf bromide spot indicates completion.

-

Workup: Cool the reaction to room temperature. Quench by adding 15 mL of distilled water. Extract the aqueous layer with EtOAc (3 × 15 mL).

-

DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 20 mL) followed by brine (20 mL). Causality: LiCl effectively partitions residual DMF into the aqueous phase, preventing contamination during chromatography.

-

Purification & Validation: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography. Validate the intact cyclopropyl ring via ¹H-NMR (multiplets at 0.1–0.5 ppm) and confirm mass via LC-MS.

Protocol B: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a C(sp³)-C(sp²) bond via cross-coupling with an arylboronic acid without triggering cyclopropyl ring-opening. Causality & Design: Traditional Pd-catalysis fails for secondary alkyl bromides due to slow oxidative addition and rapid β-hydride elimination. Nickel catalysis facilitates a single-electron oxidative addition. To prevent the resulting transient cyclopropylcarbinyl radical from opening[3], the bidentate ligand dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) is used. This ligand accelerates the transmetalation and reductive elimination steps, ensuring the catalytic cycle outpaces the 108 s−1 radical ring-opening rate.

Step-by-Step Methodology:

-

Glovebox Setup: Inside an argon-filled glovebox, charge a 10 mL microwave vial with (2-Bromo-2-cyclopropylethyl)benzene (1.0 equiv, 0.5 mmol), the arylboronic acid (1.5 equiv, 0.75 mmol), NiCl₂(dme) (10 mol%), dtbbpy (10 mol%), and KOtBu (2.0 equiv, 1.0 mmol).

-

Solvent Addition: Add anhydrous sec-butanol (2.5 mL). Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.

-

Execution: Stir the reaction mixture at 60 °C for 24 hours. The mixture will transition from a pale green suspension to a dark, homogeneous solution as the active Ni-species forms.

-

Workup & Purification: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove nickel salts. Concentrate the filtrate and purify via automated flash chromatography.

-

Validation: Analyze the product via ¹H-NMR. The absence of vinylic protons (5.0–6.0 ppm) confirms that the radical ring-opening pathway was successfully suppressed.

References

- Suzhou Rovathin Foreign Trade Co.,Ltd.

- Absolute Rate Constants for Reactions of Tributylstannyl Radicals with Bromoalkanes, Episulfides, and α-Halomethyl-Episulfides, -Cyclopropanes, and -Oxiranes Source: The Journal of Organic Chemistry - ACS Publications URL

- Source: Università degli Studi di Urbino Carlo Bo (uniurb.it)

Sources

Application Notes & Protocols: (2-Bromo-2-cyclopropylethyl)benzene in Asymmetric Synthesis

Introduction: Unlocking Chiral Architectures

(2-Bromo-2-cyclopropylethyl)benzene represents a structurally intriguing yet underexplored substrate for asymmetric synthesis. Its core features—a secondary benzylic bromide and a sterically demanding cyclopropyl group—position it as a valuable prochiral building block for creating highly functionalized, enantioenriched molecules. The benzylic position is readily activated for substitution or cross-coupling, while the adjacent cyclopropyl ring introduces conformational rigidity and a unique three-dimensional profile, motifs of significant interest in medicinal chemistry and materials science.

While direct, published applications of this specific molecule in asymmetric catalysis are nascent, its structure is highly analogous to substrates used in state-of-the-art, stereoconvergent cross-coupling reactions. This guide will focus on the most promising application: the enantioselective, nickel-catalyzed cross-coupling of racemic (2-Bromo-2-cyclopropylethyl)benzene with organozinc and boronic acid reagents . This approach allows for the transformation of an easily prepared racemic starting material into a single, valuable enantiomer of a more complex product, representing a highly efficient and atom-economical synthetic strategy.

Principle of Application: Stereoconvergent Negishi & Suzuki-Miyaura Cross-Coupling

The primary challenge in using a racemic starting material like (2-Bromo-2-cyclopropylethyl)benzene is to control the stereochemistry at the carbon center bearing the bromine atom. Groundbreaking work, particularly by Fu and others, has established that chiral nickel complexes can effectively catalyze the cross-coupling of racemic secondary benzylic halides in a stereoconvergent manner.[1][2][3]

This process overcomes the limitations of classical kinetic resolutions (which have a maximum theoretical yield of 50%) by converting both enantiomers of the starting material into a single enantiomer of the product.

Proposed Catalytic Cycle

The reaction is proposed to proceed through a catalytic cycle that involves the racemization of the benzylic halide, allowing the chiral catalyst to selectively react with one enantiomer over the other, effectively funneling the entire racemic mixture into the desired chiral product.

-

Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition to the C-Br bond of (2-Bromo-2-cyclopropylethyl)benzene. This step may proceed through a radical mechanism, which allows for racemization of the benzylic stereocenter.

-

Transmetalation: The organometallic coupling partner (e.g., an organozinc or organoboron reagent) transfers its organic group to the nickel center, displacing the halide.

-

Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the new C-C bond with a defined stereochemistry dictated by the chiral ligand. This step regenerates the active Ni(0) catalyst.

Caption: Proposed stereoconvergent catalytic cycle for Ni-catalyzed cross-coupling.

Experimental Protocols

The following protocols are adapted from established methodologies for nickel-catalyzed enantioselective cross-couplings of secondary benzylic halides.[2][4] Optimization will be necessary for this specific substrate.

Safety Precaution: These reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Organozinc reagents can be pyrophoric. Always use appropriate personal protective equipment (PPE).

Protocol 1: Enantioselective Negishi Coupling with Arylzinc Reagents

This protocol is ideal for forming C(sp³)-C(sp²) bonds.

Materials & Reagents:

| Reagent/Material | Grade | Supplier Example | Notes |

| (2-Bromo-2-cyclopropylethyl)benzene (racemic) | >97% | Custom Synthesis | Starting material. |

| Nickel(II) Chloride Glyme Complex (NiCl₂·dme) | Anhydrous | Sigma-Aldrich | Catalyst precursor. |

| (S)-(-)-4,4'-Bi-1,3-benzodioxole-5,5'-diylbis... | >98% | Strem Chemicals | Chiral Ligand (e.g., (S)-SEGPHOS). Other ligands may be screened. |

| Arylzinc Chloride (0.5 M in THF) | Synthesis Grade | Sigma-Aldrich | Coupling partner (e.g., Phenylzinc chloride). Prepared from aryl bromide. |

| Sodium Iodide (NaI) | Anhydrous, >99.5% | Acros Organics | Additive to facilitate halide exchange. |

| 4-Fluorostyrene | >99%, contains inhibitor | Sigma-Aldrich | Additive to stabilize the Ni(0) catalyst. |

| Dioxane | Anhydrous, >99.8% | Acros Organics | Reaction solvent. |

Step-by-Step Procedure:

-

Catalyst Preparation: In a glovebox, add NiCl₂·dme (5 mol%), the chiral ligand (e.g., (S)-SEGPHOS, 6 mol%), and anhydrous NaI (1.5 equiv relative to substrate) to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Reaction Setup: Add anhydrous dioxane (to achieve a 0.1 M concentration of the substrate) and 4-fluorostyrene (1.0 equiv). Stir the mixture at room temperature for 10 minutes.

-

Substrate Addition: Add (2-Bromo-2-cyclopropylethyl)benzene (1.0 equiv) to the vial.

-

Initiation: Add the arylzinc chloride solution (1.5 equiv) dropwise to the stirred mixture.

-

Reaction: Seal the vial and stir the reaction mixture at room temperature (or gentle heating, e.g., 40 °C, if required) for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.

Protocol 2: Enantioselective Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol provides an alternative using more stable and readily available arylboronic acids.

Materials & Reagents:

| Reagent/Material | Grade | Supplier Example | Notes |

| (2-Bromo-2-cyclopropylethyl)benzene (racemic) | >97% | Custom Synthesis | Starting material. |

| Nickel(II) Bromide Diglyme Complex (NiBr₂·diglyme) | Anhydrous | Sigma-Aldrich | Catalyst precursor. |

| Chiral Diamine Ligand (e.g., (1R,2R)-(-)-1,2... | >98% | Sigma-Aldrich | Ligand choice is critical for success. |

| Arylboronic Acid | >97% | Combi-Blocks | Coupling partner. |

| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, Powder | Fisher Scientific | Base. Must be finely ground and dried. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Reaction solvent. |

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox, add NiBr₂·diglyme (5 mol%) and the chiral diamine ligand (6 mol%) to an oven-dried Schlenk tube. Add anhydrous THF (to achieve 0.2 M concentration) and stir for 5 minutes.

-

Reagent Addition: Add the arylboronic acid (1.5 equiv), finely powdered and dried K₃PO₄ (3.0 equiv), and (2-Bromo-2-cyclopropylethyl)benzene (1.0 equiv).

-